![molecular formula C22H17FN2O2S B2368968 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798513-91-3](/img/structure/B2368968.png)
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Molecular Structure Analysis
Thiazole is a five-membered ring containing two hetero atoms, sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring is versatile in actions and reactions . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
- The 2-aminothiazole scaffold, which includes our compound, has garnered attention in medicinal chemistry and drug discovery research. It serves as a fundamental part of clinically applied anticancer drugs like dasatinib and alpelisib .
- Literature surveys reveal that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines. These include breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers .
- Researchers are actively exploring modifications to the 2-aminothiazole scaffold to enhance its anticancer potential. In vitro studies and computational analyses contribute to our understanding of its mechanisms of action .
- Beyond cancer, 2-aminothiazole derivatives have demonstrated antiviral activity. While specific studies on our compound are limited, this class of molecules could hold promise in combating viral infections .
- The thiazole nucleus has been associated with antimicrobial properties. Although more research is needed, our compound’s structural features suggest potential antibacterial or antifungal applications .
- Some 2-aminothiazole derivatives exhibit anticonvulsant effects. While our compound’s exact profile remains to be elucidated, it could be an interesting avenue for further investigation .
Anticancer Properties
Antiviral Applications
Antimicrobial Effects
Anticonvulsant Potential
Other Pharmacological Activities
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-13-11-17(14(2)27-13)21(26)24-19-10-6-4-8-16(19)20-12-28-22(25-20)15-7-3-5-9-18(15)23/h3-12H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKEVPAGANBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.